3-Bromo-4-methoxyphenethylamine

Quorum Sensing Inhibition Natural Product Marine Sponge Metabolite

3-Bromo-4-methoxyphenethylamine (CAS 159465-27-7) is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on its benzene ring. This structural motif classifies it as a versatile small-molecule building block and a bioactive natural product.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 159465-27-7
Cat. No. B071492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyphenethylamine
CAS159465-27-7
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN)Br
InChIInChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
InChIKeyJHVALSRTUOVNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxyphenethylamine (CAS 159465-27-7): Procurement-Ready Chemical Identity & Core Properties


3-Bromo-4-methoxyphenethylamine (CAS 159465-27-7) is a substituted phenethylamine derivative characterized by a bromine atom at the 3-position and a methoxy group at the 4-position on its benzene ring. This structural motif classifies it as a versatile small-molecule building block and a bioactive natural product [1]. It is primarily procured as a liquid reagent with a molecular weight of 230.1 g/mol (C9H12BrNO), typically available at purities of 97-98% . The compound's unique substitution pattern underpins its utility in specific synthetic pathways and its role as a quorum sensing inhibitor, distinguishing it from simpler phenethylamine analogs.

Why 3-Bromo-4-methoxyphenethylamine Cannot Be Replaced by Unsubstituted or Simple Methoxy Phenethylamine Analogs


Generic substitution of 3-Bromo-4-methoxyphenethylamine with compounds like 4-methoxyphenethylamine or unsubstituted phenethylamine will result in both functional and analytical failure. The precise 3-bromo-4-methoxy substitution pattern is critical for its demonstrated biological activity, specifically its role as a quorum sensing inhibitor [1]. Furthermore, in synthetic applications, the bromine atom serves as a specific, non-transferable handle for further functionalization, such as nitration or cross-coupling, a role an unsubstituted or differently substituted analog cannot fulfill . Even among its positional isomers, analytical differentiation is required, as these compounds exhibit distinct elution profiles and mass spectral fragmentation patterns, preventing their interchangeability in forensic or metabolomic workflows [2].

Quantitative Performance Benchmarks: 3-Bromo-4-methoxyphenethylamine vs. Closest Analogs and In-Class Candidates


Quorum Sensing Inhibitory (QSI) Activity: Quantified Bioactivity vs. Co-isolated Marine Metabolite

3-Bromo-4-methoxyphenethylamine demonstrates specific Quorum Sensing Inhibitory (QSI) activity, a property not shared by its non-brominated phenethylamine core or simple methoxy analogs. This activity was quantified in a study where it was isolated alongside another brominated metabolite, 5,6-dibromo-N,N-dimethyltryptamine [1].

Quorum Sensing Inhibition Natural Product Marine Sponge Metabolite Antivirulence

Enzymatic Binding Affinity: Weak PNMT Inhibitor Quantified by Ki Value

While not a potent inhibitor, the compound has been profiled for its interaction with Phenylethanolamine N-Methyltransferase (PNMT), providing a quantitative baseline for this target. It shows weak affinity with a Ki of 1.11 mM (1.11E+6 nM) [1]. This contrasts with known nanomolar inhibitors and serves as a negative control or starting point for structural optimization.

Enzyme Inhibition PNMT Binding Affinity Neurochemistry

Synthetic Utility: Documented as a Versatile Starting Reagent for Specific Downstream Functionalization

The compound's value as a building block is explicitly documented. It is validated as a starting reagent for the synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine, demonstrating a site-selective nitration reaction enabled by the 3-bromo substituent . Additionally, it is a precursor to specific carboxamide derivatives, such as 4-bromo-N-(3-bromo-4-methoxyphenethyl)-1H-pyrrole-2-carboxamide . These defined synthetic applications are not possible with unsubstituted or 4-methoxy-only analogs.

Chemical Synthesis Building Block Nitration Amide Formation Medicinal Chemistry

Analytical Differentiation: Distinct Gas Chromatographic Elution Order Among Methoxyphenethylamine Regioisomers

In gas chromatography, 3-Bromo-4-methoxyphenethylamine derivatives exhibit a distinct and predictable elution order among its regioisomers. A study on related N-substituted analogs shows that for a given set, the 2-methoxyphenethylamine-substituted isomer elutes first, followed by the 3-methoxy, and finally the 4-methoxy isomer [1].

Analytical Chemistry Forensic Chemistry GC-MS Regioisomer Differentiation Metabolomics

Procurement-Driven Application Scenarios for 3-Bromo-4-methoxyphenethylamine in Research & Development


Microbiology: Anti-Virulence and Quorum Sensing Research

For research groups investigating bacterial quorum sensing, particularly the inhibition of virulence factor production in pathogens like Pseudomonas aeruginosa, 3-Bromo-4-methoxyphenethylamine serves as a validated, dose-dependent quorum sensing inhibitor [1]. It can be used to study the disruption of AHL-mediated signaling pathways, offering a distinct tool compound for probing microbial communication.

Medicinal Chemistry: Synthesis of Functionalized Phenethylamine Derivatives

In medicinal chemistry projects focused on CNS targets, oncology, or anti-infectives, this compound is a valuable and commercially available building block. It is a documented precursor for generating 3-bromo-4-methoxy-5-nitro-β-phenethylamine and specific carboxamides, providing a direct route to diversify the phenethylamine core for structure-activity relationship (SAR) studies .

Analytical & Forensic Chemistry: Regioisomer Standard

In forensic toxicology and analytical chemistry labs, 3-Bromo-4-methoxyphenethylamine is essential as a certified reference standard for method development. Its distinct and reproducible elution order and mass spectral fragmentation pattern among its positional isomers enable the unambiguous identification and quantification of structurally similar substances in complex biological matrices or seized materials [2].

Biochemical Pharmacology: Profiling of Enzyme Interactions

For researchers studying catecholamine biosynthesis enzymes, particularly phenylethanolamine N-methyltransferase (PNMT), this compound serves a specific role. With its quantified, weak binding affinity (Ki = 1.11 mM), it is an ideal tool to use as a negative control or as an inactive structural analog to validate the selectivity and potency of novel PNMT inhibitors in biochemical and cellular assays [3].

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